molecular formula C17H15N3O3 B2785332 methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether CAS No. 955976-40-6

methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether

Cat. No.: B2785332
CAS No.: 955976-40-6
M. Wt: 309.325
InChI Key: OSGZNTKFGWNHMI-UHFFFAOYSA-N
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Description

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is an organic compound that belongs to the class of ethers It features a complex structure with a pyrazole ring substituted with a nitrophenyl group and a methoxyphenyl group

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-16(15-5-3-4-6-17(15)23-2)11-19(18-12)13-7-9-14(10-8-13)20(21)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZNTKFGWNHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC=CC=C2OC)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Ether Formation: The final step involves the formation of the ether bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of phenol and methyl halide.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether exhibit strong antioxidant and anti-inflammatory activities. Molecular docking studies suggest that these compounds can effectively interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. The presence of nitro groups in the structure enhances the electrophilic nature of the compound, which may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential enzymes, thus providing a basis for developing new antibiotics .

Nonlinear Optical Properties

The unique structural features of this compound confer significant nonlinear optical (NLO) properties. These properties make it suitable for applications in photonics and optoelectronics, including the development of optical switches and modulators .

Electroluminescent Materials

Due to its ability to facilitate photo-induced electron transfer, this compound can be utilized in electroluminescent devices. Research has shown that pyrazole derivatives can enhance light emission efficiency, which is crucial for the development of advanced display technologies .

Pesticidal Properties

Compounds within the pyrazole family have been evaluated for their effectiveness as pesticides. The structural attributes of this compound suggest potential use in crop protection against pests and diseases, contributing to sustainable agricultural practices .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntioxidant, anti-inflammatoryEffective against inflammatory diseases
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts bacterial cell walls
Material ScienceNonlinear opticsSuitable for photonic applications
Electroluminescent materialsEnhances light emission efficiency
Agricultural SciencePesticidal propertiesEffective against crop pests

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives including this compound revealed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Nonlinear Optical Properties

Research involving the synthesis of pyrazole derivatives demonstrated that this compound exhibited high molecular hyperpolarizability. This property was exploited in developing new materials for optical devices, showcasing its applicability in advanced technologies.

Mechanism of Action

The exact mechanism of action for methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is unique due to its specific combination of functional groups and structural features. The presence of both a nitrophenyl group and a methoxyphenyl group attached to the pyrazole ring provides distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores the compound's molecular structure, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Molecular Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C17H15N3O3
  • Molecular Weight : 309.3193 g/mol
  • CAS Number : [Not specified in the provided sources]

Synthesis

The synthesis of this compound typically involves a multi-step process where pyrazole derivatives are reacted with various reagents. The detailed synthetic pathway can vary depending on the specific derivatives used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus62.5 μg/mL
Compound BEscherichia coli31.25 μg/mL
Compound CCandida albicans15.625 μg/mL

These findings suggest that this compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Pyrazole derivatives have also been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Anticancer Properties

The anticancer potential of pyrazole derivatives has gained attention in recent years. Studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a range of pathogens. The compound exhibited notable activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these bacteria.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating its role as a potent anti-inflammatory agent.

Q & A

Q. What are the established synthetic protocols for methyl 2-[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]phenyl ether, and what critical parameters influence yield and purity?

The synthesis of pyrazole-containing compounds often involves condensation reactions between hydrazine derivatives and nitro-substituted precursors. Key steps include:

  • Cyclization : Reacting 4-nitrophenylhydrazine with β-keto esters or diketones under acidic conditions to form the pyrazole core .
  • Etherification : Introducing the methoxy group via nucleophilic substitution or coupling reactions, requiring precise pH control (e.g., ~pH 5–6) and temperatures of 80–100°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization depends on reaction time (12–24 hours) and catalyst selection (e.g., HCl or triethylamine) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons from the 4-nitrophenyl moiety appear as doublets near δ 7.8–8.4 ppm .
  • IR Spectroscopy : Confirm nitro group stretches (~1520 cm⁻¹ for NO₂ asymmetric stretching) and ether C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Identify the molecular ion peak at m/z 309.32 (molecular weight) and fragmentation patterns .
  • Elemental Analysis : Validate stoichiometry (C₁₇H₁₅N₃O₃) with ≤0.3% deviation .

Q. How can solubility challenges be addressed during experimental workflows?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution, aided by sonication.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) via post-synthetic modifications to enhance aqueous solubility .

Advanced Research Questions

Q. How can discrepancies between experimental NMR spectra and computational predictions be resolved?

  • Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR. For example, pyrazole ring proton shifts may vary with solvent polarity .
  • X-ray Crystallography : Refine the structure using SHELXL to resolve ambiguities. Compare experimental bond lengths/angles with density functional theory (DFT) models .
  • 2D NMR : Employ COSY or NOESY to assign overlapping signals, particularly for aromatic protons .

Q. What strategies are recommended for elucidating reaction mechanisms involving this compound?

  • Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine derivatives to trace nitrogen incorporation into the pyrazole ring .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map energy profiles for key intermediates, such as transition states during cyclization .

Q. How should bioactivity studies be designed to evaluate antimicrobial potential?

  • Assay Protocols : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against E. coli, B. subtilis, and C. albicans. Include positive controls (e.g., ciprofloxacin) and triplicate trials .
  • Structure-Activity Relationships (SAR) : Modify the nitro group position or pyrazole substituents to assess impact on bioactivity. Compare results with analogous compounds from literature .

Q. What methodologies are effective for determining crystal structure and intermolecular interactions?

  • Single-Crystal X-ray Diffraction : Use SHELXTL for data refinement. Analyze hydrogen bonding (e.g., C-H⋯O interactions) and π-π stacking distances (3.5–4.0 Å) between aromatic rings .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., nitro group interactions) using CrystalExplorer .

Data Contradiction Analysis

Q. How should conflicting data from elemental analysis and mass spectrometry be interpreted?

  • Purity Verification : Re-run analyses after repurification (e.g., recrystallization). Contaminants like unreacted precursors may skew elemental results .
  • High-Resolution MS (HRMS) : Resolve isotopic patterns to confirm molecular formula accuracy (e.g., [M+H]+ at m/z 310.33) .

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